molecular formula C3H6N4O4S B14785759 3,4-diamino-1H-pyrazol-5-ol sulfate

3,4-diamino-1H-pyrazol-5-ol sulfate

Cat. No.: B14785759
M. Wt: 194.17 g/mol
InChI Key: SQGXKMJWVFCQNO-UHFFFAOYSA-N
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Description

3,4-Diamino-1H-pyrazol-5-ol sulfate is a chemical compound with the molecular formula C3H8N4O5S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-1H-pyrazol-5-ol sulfate typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-1H-pyrazol-5-ol sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

3,4-Diamino-1H-pyrazol-5-ol sulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-diamino-1H-pyrazol-5-ol sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-1H-pyrazol-5-ol sulfate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C3H6N4O4S

Molecular Weight

194.17 g/mol

IUPAC Name

(4,5-diamino-1H-pyrazol-3-yl) hydrogen sulfate

InChI

InChI=1S/C3H6N4O4S/c4-1-2(5)6-7-3(1)11-12(8,9)10/h4H2,(H3,5,6,7)(H,8,9,10)

InChI Key

SQGXKMJWVFCQNO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1OS(=O)(=O)O)N)N

Origin of Product

United States

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